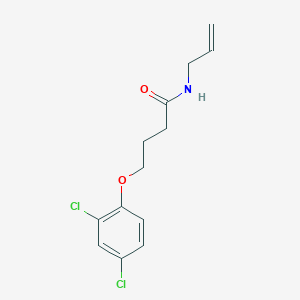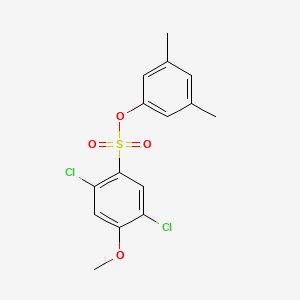
N-allyl-4-(2,4-dichlorophenoxy)butanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related butyrate and 1,3-dioxane derivatives involves techniques such as FTIR, 1H NMR, 13C NMR spectroscopy, and single crystal X-ray diffraction, which are also applicable in the synthesis analysis of “N-allyl-4-(2,4-dichlorophenoxy)butanamide” (Jebas et al., 2013). These techniques ensure precise characterization of the compound's structure post-synthesis.
Molecular Structure Analysis
The molecular structure of compounds related to “N-allyl-4-(2,4-dichlorophenoxy)butanamide” has been elucidated using X-ray crystallography, revealing details such as crystal system, space group, and unit cell dimensions (Jebas et al., 2013). This analysis is crucial for understanding the 3D arrangement of atoms within the molecule and its potential interaction with other molecules.
Chemical Reactions and Properties
Chemical reactions, including polymerization behavior and thermal properties of related compounds, provide insight into the reactivity and stability of “N-allyl-4-(2,4-dichlorophenoxy)butanamide” under various conditions. For instance, allyl-containing bifunctional benzoxazines show specific polymerization behaviors and thermal properties upon heating, which may be relevant to understanding the chemical properties of “N-allyl-4-(2,4-dichlorophenoxy)butanamide” (Liu et al., 2014).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and density play a significant role in determining the practical applications and handling of the compound. While specific data on “N-allyl-4-(2,4-dichlorophenoxy)butanamide” is not provided, related studies offer methodologies for assessing these properties through experimental and computational approaches.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities, stability under various conditions, and the compound's behavior in chemical reactions, are essential for predicting its usefulness in synthesis and material applications. The reaction of related compounds with organometallic reagents, for instance, highlights potential reactivity paths and functional group compatibility that can be considered for “N-allyl-4-(2,4-dichlorophenoxy)butanamide” (Dmitrieva et al., 2004).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Biodegradation
Toxicology and Environmental Fate
Studies have highlighted the widespread use of 2,4-D, a compound related to "N-allyl-4-(2,4-dichlorophenoxy)butanamide," in agricultural settings, leading to environmental exposure and potential toxicity. Research indicates that 2,4-D exhibits moderate to high persistence in various environments, contingent upon microbial degradation capabilities. Its presence in water, soil, and air poses risks to non-target species, including aquatic organisms, due to its ability to induce toxic effects at certain concentrations. Furthermore, the environmental behavior of 2,4-D has been assessed, showing that its degradation and fate are influenced by factors like microbial activity and chemical stability (Zuanazzi et al., 2020), (Islam et al., 2017).
Biodegradation and Remediation Efforts
The degradation of 2,4-D in agricultural environments, highlighting the role of microorganisms in mitigating environmental pollution, is a key area of research. Studies suggest that microbial processes can significantly reduce the levels of 2,4-D in contaminated sites, offering a sustainable approach to remediate environments affected by herbicide use. These findings underscore the potential for bioremediation strategies in addressing pollution from chlorophenoxy herbicides (Magnoli et al., 2020).
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-prop-2-enylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c1-2-7-16-13(17)4-3-8-18-12-6-5-10(14)9-11(12)15/h2,5-6,9H,1,3-4,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCYVYDSFQUCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenoxy)-N-(prop-2-EN-1-YL)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(7-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627664.png)



![3-(4-methoxyphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4627679.png)
![5-[(2-methoxy-4-propylphenoxy)methyl]-N-propyl-2-furamide](/img/structure/B4627681.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4627694.png)
![1-butyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4627695.png)
![6-bromo-4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B4627714.png)
![methyl 2-chloro-5-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4627729.png)

![2,4-dichloro-N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]benzamide](/img/structure/B4627739.png)
![N-{[5-(3,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4627750.png)